molecular formula C18H22N6O2 B10916602 6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916602
M. Wt: 354.4 g/mol
InChI Key: AMUJAYATGHMYHY-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a pyrazolopyridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the cyclopropyl and methoxymethyl groups via substitution reactions.

    Coupling reactions: Use of coupling reagents to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    Pathways: The compound may influence various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class with similar structures and biological activities.

    Cyclopropyl derivatives: Compounds featuring the cyclopropyl group, which may have similar chemical properties.

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H22N6O2/c1-10-16(11(2)24(22-10)9-26-4)21-18(25)13-7-15(12-5-6-12)20-17-14(13)8-19-23(17)3/h7-8,12H,5-6,9H2,1-4H3,(H,21,25)

InChI Key

AMUJAYATGHMYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC)C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4

Origin of Product

United States

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